[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate

Catalog No.
S562245
CAS No.
20196-67-2
M.F
C14H19NO10S2
M. Wt
425.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethy...

CAS Number

20196-67-2

Product Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate

Molecular Formula

C14H19NO10S2

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23)

InChI Key

WWBNBPSEKLOHJU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O

Synonyms

sinalbin, sinapine p-hydroxybenzylglucosinolate

Canonical SMILES

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Description

The exact mass of the compound [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. It belongs to the ontological category of glucosinolate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Here's what we do know:

  • The compound's structure suggests it may be a derivative of a sugar molecule. Sugars are a class of organic compounds with diverse roles in biology.
  • The presence of a sulfonate group (SO3) suggests the compound may have water-solubility properties, which is a factor considered in pharmaceutical research.

The compound [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features a sugar-like backbone with multiple hydroxyl groups, which contribute to its potential solubility and reactivity in biological systems. The presence of a sulfooxyethanimidothioate group suggests possible interactions with biological macromolecules, enhancing its pharmacological profile.

Such as alkylation or sulfonation.
  • Chiral Resolution: Given the stereochemistry of the compound, chiral catalysts or resolution techniques may be necessary to obtain the desired enantiomers.
  • Final Coupling: The final assembly of the molecule could involve coupling reactions that form the thioate linkage.
  • These methods require careful optimization to ensure high yields and purity.

    The biological activity of this compound is significant due to its structural features that may interact with various biological targets. Computer-aided predictions have shown that compounds with similar structures often exhibit diverse pharmacological effects, including anti-inflammatory and anticancer activities . The presence of hydroxyl groups can enhance hydrogen bonding with biological receptors, potentially leading to increased bioactivity.

    This compound has potential applications in various fields:

    • Pharmaceuticals: Its unique structure may allow it to act as a lead compound for drug development targeting specific diseases.
    • Biochemical Research: It could serve as a probe for studying enzyme mechanisms due to its reactive functional groups.
    • Agricultural Chemistry: If shown to possess antimicrobial properties, it may be utilized in developing new agrochemicals.

    Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically involve:

    • Binding Affinity Tests: Determining how well the compound binds to specific receptors or enzymes.
    • In Vitro Assays: Evaluating its effects on cell lines to assess cytotoxicity and therapeutic potential.
    • Mechanistic Studies: Investigating the biochemical pathways influenced by this compound through metabolomics and proteomics approaches .

    Such investigations can elucidate its pharmacodynamics and pharmacokinetics.

    Several compounds share structural similarities with [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate. Notable examples include:

    • Quercetin - A flavonoid known for its antioxidant properties.
    • Rutin - A glycoside of quercetin with similar biological activities.
    • Diosmin - A flavonoid glycoside used for vascular health.

    Comparison Table

    Compound NameStructural FeaturesBiological Activity
    QuercetinFlavonoid backboneAntioxidant
    RutinGlycoside structureAnti-inflammatory
    DiosminFlavonoid glycosideVascular protective
    Subject CompoundSugar-like backbone with sulfooxy groupPotential anti-cancer

    The uniqueness of [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate lies in its specific functionalization and stereochemistry that may confer distinct biological properties not observed in these similar compounds.

    Physical Description

    Solid

    XLogP3

    -0.6

    Hydrogen Bond Acceptor Count

    12

    Hydrogen Bond Donor Count

    6

    Exact Mass

    425.04503815 g/mol

    Monoisotopic Mass

    425.04503815 g/mol

    Heavy Atom Count

    27

    Melting Point

    191 - 192 °C

    Wikipedia

    Sinalbin

    Dates

    Modify: 2024-04-14

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